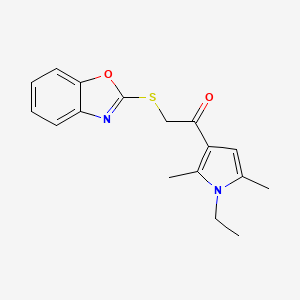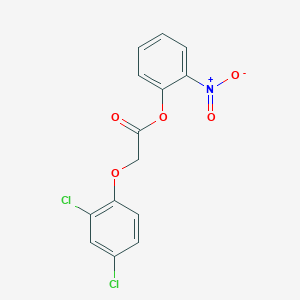
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BML-210 has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, mediators of inflammation and pain. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to selectively inhibit COX-2, the isoform that is inducible during inflammation, while sparing COX-1, the isoform that is constitutively expressed in most tissues.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to exert a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. For example, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in inflammation and pain. However, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has some limitations as well. It is a synthetic compound that may not fully recapitulate the complexity of natural inflammatory processes. Additionally, the synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is relatively complex and may not be suitable for high-throughput screening.
将来の方向性
There are several potential future directions for research on 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. Another area of interest is the investigation of the potential anticancer effects of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide in more detail, including the underlying mechanisms of action. Finally, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide may have potential as a therapeutic agent for other inflammatory diseases beyond pain and inflammation, such as inflammatory bowel disease or rheumatoid arthritis.
合成法
The synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-biphenylamine with 3-chloro-2-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated with acetic anhydride to yield 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide.
科学的研究の応用
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. In a rat model of carrageenan-induced paw edema, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to significantly reduce inflammation and pain compared to control animals. Similarly, in a mouse model of acetic acid-induced writhing, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to possess potent analgesic activity.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-19(22)8-5-9-20(15)23-21(24)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJLXAYUVXFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

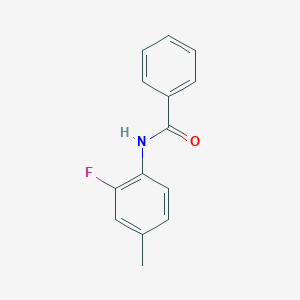
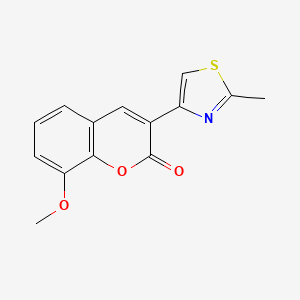
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)
![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)


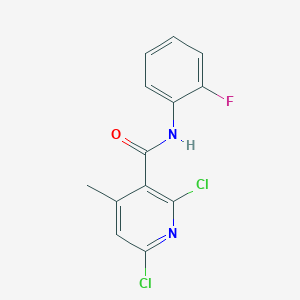
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)


